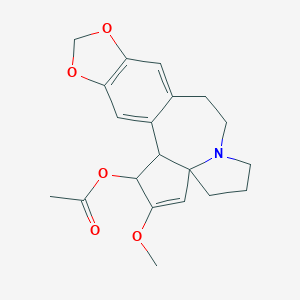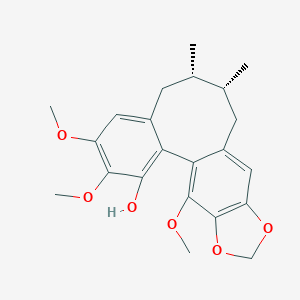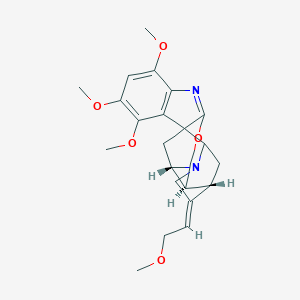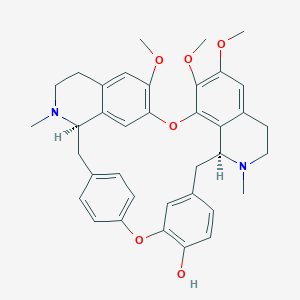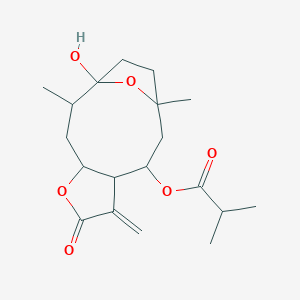![molecular formula C22H42O8 B203222 (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate CAS No. 9005-67-8](/img/structure/B203222.png)
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TWEEN 60 is a niosome.
Polysorbate 60 is a hydrophilic nonionic surfactant generally used as an emulsifier, dispersing agent and solubilizer.
Polysorbate 60, also known as E435 or tween 60, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 60 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 60 has been primarily detected in urine. Within the cell, polysorbate 60 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 60 has a mild, alcoholic, and bitter taste.
Aplicaciones Científicas De Investigación
Solubility Studies
Lei Zhang and colleagues (2012) conducted a study on the solubility of various compounds, including those structurally similar to (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate. They found that the solubilities of these compounds in ethanol-water solutions were significantly higher than in pure water. This research is relevant for understanding the solubility characteristics of similar complex molecules in different solvents (Zhang, Gong, Wang, & Qu, 2012).
Antioxidant Activity
A study by Manfredini et al. (2000) investigated molecules combining antioxidants, similar to the structure of interest. They discovered that certain molecular combinations showed potent antioxidant effects, which could be relevant for therapeutic applications in conditions involving free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Biooxidation in Antibiotic Synthesis
Kühnel et al. (2007) explored the use of a cytochrome P450 mutant for the hydroxylation of dodecanoic acid and related compounds. The products, including hydroxylated versions, have applications in the synthesis of macrolide antibiotics. This demonstrates the potential utility of the compound in the field of antibiotic synthesis (Kühnel, Maurer, Galeyeva, Frey, Laschat, & Urlacher, 2007).
Biosynthesis of Natural Products
Research by Görgen and Boland (1989) on the biosynthesis of natural products from palmitic or linolenic acid, involving similar stereochemistry to the compound , provides insight into the biosynthesis pathways of certain natural products. This could be relevant to the study of complex organic compounds and their roles in biological systems (Görgen & Boland, 1989).
RNA Synthesis
Karwowski, Seio, and Sekine (2005) reported on the use of related compounds in the chemical synthesis of RNA. This study could provide insights into the applications of the compound in the field of molecular biology, particularly in the synthesis and study of RNA (Karwowski, Seio, & Sekine, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate involves the protection and activation of the hydroxyl groups on the starting materials, followed by esterification and deprotection to obtain the final product.", "Starting Materials": [ { "Name": "Dodecanoic acid", "CAS Number": "143-07-7", "SMILES": "CCCCCCCCCCC(=O)O", "Amount": "1 equivalent" }, { "Name": "2,3-O-Isopropylidene-D-glyceraldehyde", "CAS Number": "22563-90-2", "SMILES": "CC1C(C(C(O1)CO)O)C", "Amount": "2 equivalents" }, { "Name": "Triethylamine", "CAS Number": "121-44-8", "SMILES": "CCN(CC)CC", "Amount": "2 equivalents" }, { "Name": "Dicyclohexylcarbodiimide", "CAS Number": "538-75-0", "SMILES": "C1CCC(CC1)N=C=O", "Amount": "2 equivalents" }, { "Name": "2-Bromoethanol", "CAS Number": "540-51-2", "SMILES": "C(CO)Br", "Amount": "2 equivalents" }, { "Name": "Diethylene glycol", "CAS Number": "111-46-6", "SMILES": "CCOCCO", "Amount": "4 equivalents" } ], "Reaction": [ "Dodecanoic acid is activated with dicyclohexylcarbodiimide (DCC) and reacted with 2-bromoethanol to form the corresponding ester.", "2,3-O-Isopropylidene-D-glyceraldehyde is protected with diethylene glycol to form the corresponding acetal.", "The protected aldehyde is then activated with DCC and reacted with triethylamine to form the corresponding iminium ion.", "The iminium ion is then reacted with the ester from step 1 to form the corresponding oxazolidinone.", "The oxazolidinone is deprotected with aqueous acid to form the final product, (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate." ] } | |
Número CAS |
9005-67-8 |
Nombre del producto |
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate |
Fórmula molecular |
C22H42O8 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1 |
Clave InChI |
CRBBOOXGHMTWOC-NPDDRXJXSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O |
Descripción física |
Liquid |
Sinónimos |
Sorbitan Monostearate Polyoxyethylene Derivs.; Admul T 60K; Ahco DFS 100; Ahco DFS 149; Armotan PMS 20; Atlas G 1036; Crill 8; Crill 9; Crill S 8; Crillet 3; Crillet 31; Disponil SMS 120F1; Drewpone 60; Durfax 60K; E 435; Emasol 3130; Emasol S 120V; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)


